Dialdehyde
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Overview
Description
Dialdehyde 11678 is a harmala alkaloid.
Scientific Research Applications
Bioconjugation Chemistry
- Click Chemistry for Amine Bioconjugation : Dialdehydes are used in click-chemistry methods for efficient amine trapping. This approach is applicable in organic solvents or aqueous media and is useful in cell-surface engineering and material science applications (Elahipanah et al., 2017).
- Bioconjugations at Neutral pH : Dialdehydes enable fast bioconjugations at neutral pH through a stable cyclic intermediate. This method has potential applications in chemical biology (Schmidt et al., 2014).
Material Science
- Synthesis and Characterization : A novel dialdehyde with anti-oxidative properties and resistance to nitric acid was synthesized, demonstrating its potential for diverse applications (Wu et al., 2008).
- This compound Starch Films : Research on this compound starch (DAS) in soy protein isolate films highlights its impact on physical properties like tensile strength and water vapor permeability (Rhim et al., 1998).
Polymer Chemistry
- Toughening Melamine–Urea–Formaldehyde Resin : this compound starch enhances the properties of melamine–urea–formaldehyde resin, improving its strength and adhesive performance (Luo et al., 2019).
- Chemical Modification of Collagen : Chitosan this compound's crosslinking effects on collagen suggest its suitability for chemical fixation in biomedical applications (Liu et al., 2016).
Properties
CAS No. |
85955-83-5 |
---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl (2Z,3S,4R)-4-formyl-2-(hydroxymethylidene)-3-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]hex-5-enoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-13(11-24)16(17(12-25)21(26)27-2)10-19-20-15(8-9-22-19)14-6-4-5-7-18(14)23-20/h3-7,11-13,16,19,22-23,25H,1,8-10H2,2H3/b17-12-/t13-,16-,19-/m0/s1 |
InChI Key |
ZNZYKNKBJPZETN-WELNAUFTSA-N |
Isomeric SMILES |
COC(=O)/C(=C\O)/[C@@H](C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2)[C@@H](C=C)C=O |
SMILES |
COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |
Canonical SMILES |
COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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